
Benzyl hexacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl hexacosanoate is an organic compound classified as an ester It is formed from the reaction between benzyl alcohol and hexacosanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl hexacosanoate can be synthesized through esterification, where benzyl alcohol reacts with hexacosanoic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl hexacosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and hexacosanoic acid.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Benzyl alcohol and hexacosanoic acid.
Reduction: Benzyl alcohol and hexacosanoic acid.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl hexacosanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s interactions with biological membranes and enzymes are of interest in biochemical research.
Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The mechanism of action of benzyl hexacosanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing benzyl alcohol and hexacosanoic acid. These products can then participate in various metabolic pathways, influencing cellular functions.
Comparaison Avec Des Composés Similaires
Benzyl benzoate: Another ester formed from benzyl alcohol and benzoic acid, used in similar applications such as cosmetics and pharmaceuticals.
Hexacosanoic acid esters: Esters formed from hexacosanoic acid and different alcohols, each with unique properties and applications.
Uniqueness: Benzyl hexacosanoate is unique due to its long-chain fatty acid component, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring long-chain esters, such as in the formulation of high-performance lubricants and emollients.
Propriétés
Numéro CAS |
104899-67-4 |
|---|---|
Formule moléculaire |
C33H58O2 |
Poids moléculaire |
486.8 g/mol |
Nom IUPAC |
benzyl hexacosanoate |
InChI |
InChI=1S/C33H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-33(34)35-31-32-28-25-24-26-29-32/h24-26,28-29H,2-23,27,30-31H2,1H3 |
Clé InChI |
CNQDGFDWQZTKGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


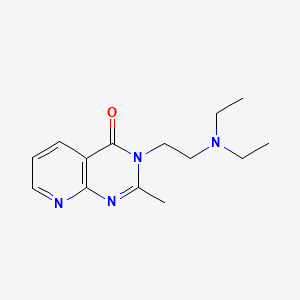
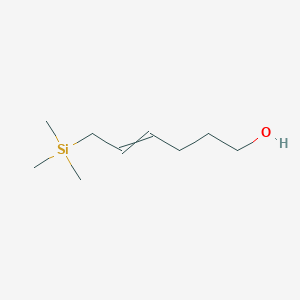
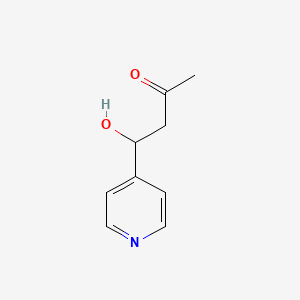

![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
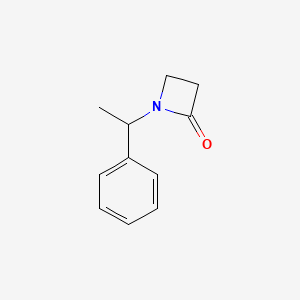
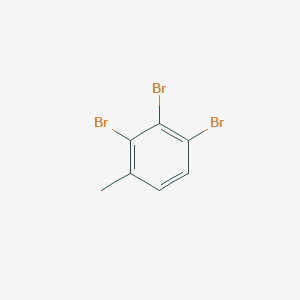
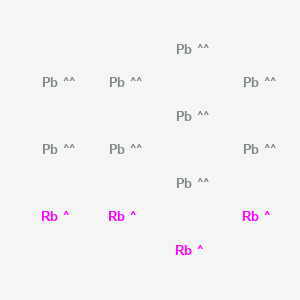
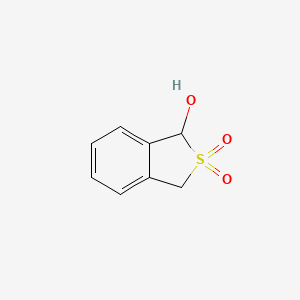
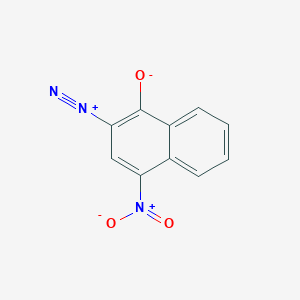
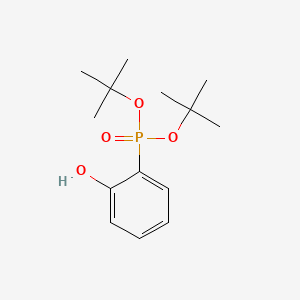
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)

